molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1391833
CAS RN: 4894-34-2
M. Wt: 160.17 g/mol
InChI Key: QJEXQKGGKYDWCI-UHFFFAOYSA-N
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Description

“4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound123. It’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 345.



Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature45. However, the specific synthesis process for “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is not readily available.



Molecular Structure Analysis

The molecular structure of “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is not explicitly provided in the search results. However, related compounds such as “Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” have been described1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde”. However, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 345.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not readily available in the search results.


Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : A study by El-Nabi (2004) describes the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds were obtained through the oxidation of tosylhydrazones with lead tetraacetate, resulting in tricyclic heterocycles in good yields (El-Nabi, 2004).

  • Antibacterial Activity of Pyrrolopyridine Analogs : In 1986, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized, as reported by Toja et al. One of these compounds demonstrated antibacterial activity in vitro (Toja et al., 1986).

  • Friendländer Synthesis of Pyrazolo[4,3-b]pyridines : Yakovenko et al. (2019) explored the use of N-Boc-4-aminopyrazole-5-carbaldehydes in the Friendländer synthesis, leading to the formation of pyrazolo[4,3-b]pyridines. This synthesis involved reactions with various ketones containing methylene groups (Yakovenko et al., 2019).

  • Novel Synthesis of 4,7-Dihydro-1H-Pyrrolo[2,3-b]pyridine Derivatives : Vilches-Herrera et al. (2013) developed an efficient route to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating a tetrahedral fragment in position-4. The synthesis involved a three-component reaction of N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds (Vilches-Herrera et al., 2013).

  • Single Molecule Magnetic Behavior in Mn(III)25 Clusters : Giannopoulos et al. (2014) reported the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Safety And Hazards

The safety and hazards associated with “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not explicitly stated in the search results.


Future Directions

The future directions for “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not explicitly stated in the search results. However, research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects45.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with a subject matter expert may be required.


properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEXQKGGKYDWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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